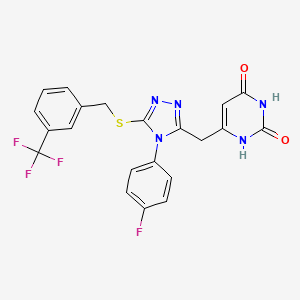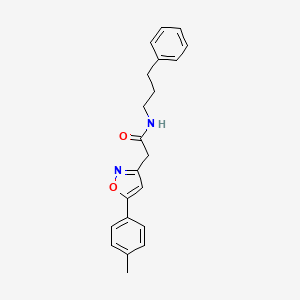![molecular formula C7H6F2O2S B2561682 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde CAS No. 730992-73-1](/img/structure/B2561682.png)
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is a chemical compound with the CAS Number: 730992-73-1. It has a molecular weight of 192.19. The IUPAC name for this compound is 5-{[(difluoromethyl)sulfanyl]methyl}-2-furaldehyde .
Molecular Structure Analysis
The InChI code for 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is 1S/C7H6F2O2S/c8-7(9)12-4-6-2-1-5(3-10)11-6/h1-3,7H,4H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is a liquid at room temperature. It has a purity of 95%. The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Conversion to Sustainable Polymers and Fuels
Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its subsequent transformations, offer a renewable alternative to non-renewable hydrocarbon sources in the chemical industry. These compounds can be synthesized from plant biomass and are considered pivotal for the future of green chemistry. They hold promise for the production of a wide range of materials, including monomers, polymers, fuels, solvents, and even pharmaceuticals, showcasing their versatility and potential to replace oil-based products (Chernyshev, Kravchenko, & Ananikov, 2017).
Green Chemistry and Solvent Selection
In the pursuit of environmentally friendly chemical processes, the dehydration of sugars to furanic compounds like 5-HMF and furfural plays a significant role. These chemicals serve as valuable building blocks in green chemistry, and their production process benefits from the careful selection of solvents. This selection is crucial to enhance productivity while minimizing undesirable side reactions. The use of green solvents and efficient methodologies underscores the commitment to sustainable practices in chemical synthesis (Esteban, Vorholt, & Leitner, 2020).
Catalytic Conversion of Carbohydrates
The catalytic conversion of carbohydrates to furanic derivatives, facilitated by solvents like choline chloride, represents a significant area of research. This method offers enhanced selectivity towards valuable furanic compounds, illustrating the potential of catalytic processes in the efficient and selective production of bio-based chemicals (Jérôme & Vigier, 2017).
Biocatalytic Valorization
Biocatalysis presents an alternative route for the valorization of furans, offering high selectivity under mild reaction conditions. This approach addresses the challenges associated with the inherent instability of furans, proposing environmentally friendly and efficient pathways for their transformation into valuable products (Domínguez de María & Guajardo, 2017).
Organic Synthesis and Fine Chemicals
The application of furanic compounds like 5-HMF in organic synthesis highlights their role as versatile building blocks. These compounds facilitate the preparation of a wide array of fine chemicals, demonstrating the adaptability and potential of furan derivatives in contributing to sustainable and innovative chemical synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).
Eigenschaften
IUPAC Name |
5-(difluoromethylsulfanylmethyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9)12-4-6-2-1-5(3-10)11-6/h1-3,7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTVJPNODASOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CSC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2561599.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)


![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)
![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)
